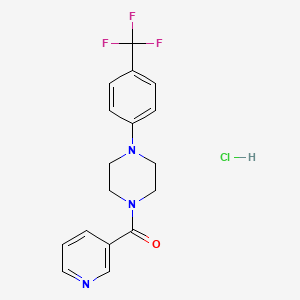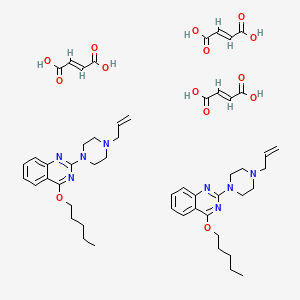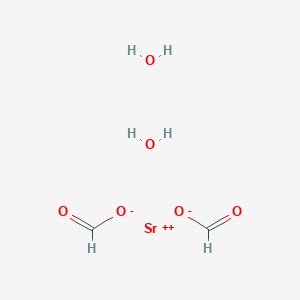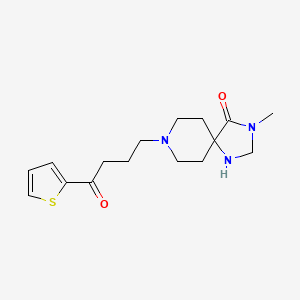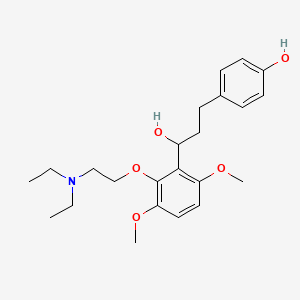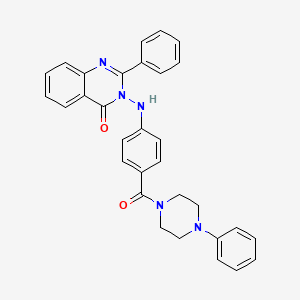
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- is a complex organic compound with a unique structure that combines elements of piperazine, quinazoline, and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-phenyl-3(4H)-quinazolinone with 4-aminobenzoyl chloride, followed by the reaction with piperazine and phenyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline moiety to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, dihydroquinazoline compounds, and functionalized benzoyl-piperazine derivatives.
Applications De Recherche Scientifique
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- involves its interaction with specific molecular targets. The quinazoline moiety is known to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired therapeutic effects. The piperazine and benzoyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-methyl-4-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
- Piperazine, 1-methyl-4-(1-oxo-3-(4-oxo-2-phenyl-3(4H)quinazolinyl)propyl)
- Piperidine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)
Uniqueness
Piperazine, 1-(4-((4-oxo-2-phenyl-3(4H)quinazolinyl)amino)benzoyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
131604-13-2 |
|---|---|
Formule moléculaire |
C31H27N5O2 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-phenyl-3-[4-(4-phenylpiperazine-1-carbonyl)anilino]quinazolin-4-one |
InChI |
InChI=1S/C31H27N5O2/c37-30(35-21-19-34(20-22-35)26-11-5-2-6-12-26)24-15-17-25(18-16-24)33-36-29(23-9-3-1-4-10-23)32-28-14-8-7-13-27(28)31(36)38/h1-18,33H,19-22H2 |
Clé InChI |
KJCGAWHUDKXEPA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


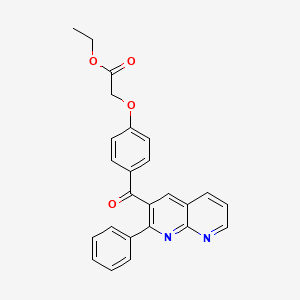


![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)


